1H-pyrazolo[3,4-c]pyridazin-3-amine
CAS No.:
Cat. No.: VC16011091
Molecular Formula: C5H5N5
Molecular Weight: 135.13 g/mol
* For research use only. Not for human or veterinary use.
![1H-pyrazolo[3,4-c]pyridazin-3-amine -](/images/structure/VC16011091.png)
Specification
Molecular Formula | C5H5N5 |
---|---|
Molecular Weight | 135.13 g/mol |
IUPAC Name | 1H-pyrazolo[3,4-c]pyridazin-3-amine |
Standard InChI | InChI=1S/C5H5N5/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H3,6,8,9,10) |
Standard InChI Key | DGUMKUQCGJZBNT-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=NC2=C1C(=NN2)N |
Introduction
Key Findings
1H-Pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic organic compound characterized by a fused pyrazolo-pyridazine core and an amine functional group. This scaffold has garnered attention in medicinal chemistry due to its structural versatility and pharmacological potential, particularly in kinase inhibition and anticancer research. Recent studies highlight its role as a precursor for derivatives with enhanced bioactivity, such as ERK inhibitors and nanoparticle-based therapeutics.
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) fused to a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms). The amine group at the 3-position contributes to its hydrogen-bonding capacity and reactivity.
Table 1: Fundamental Chemical Data
Property | Value | Source |
---|---|---|
IUPAC Name | 1H-pyrazolo[3,4-c]pyridazin-3-amine | |
Molecular Formula | C₅H₅N₅ | |
Molecular Weight | 135.13 g/mol | |
CAS Number | 2125-94-2 | |
SMILES | C1=CN=CC2=C1C(=NN2)N |
Synthesis and Derivatives
Nanoformulations
Recent advances include encapsulating pyrazolo-pyridazine derivatives into solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs). These formulations improve bioavailability and cytotoxicity against HepG-2, HCT-116, and MCF-7 cancer cell lines .
Pharmacological Applications
Kinase Inhibition
The pyrazolo-pyridazine scaffold exhibits ATP-competitive inhibition of kinases:
-
ERK1/2 Inhibition: FR180204, a derivative, inhibits extracellular signal-regulated kinases 1/2 (ERK1/2) with an IC₅₀ of 0.3 μM, disrupting MAPK/ERK signaling in cancer cells .
-
EGFR and CDK-2 Targeting: Nanoparticles of 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine show superior inhibitory activity against EGFR (IC₅₀ = 0.82 μM) and CDK-2/cyclin A2 (IC₅₀ = 0.95 μM) compared to parent compounds .
Anticancer Mechanisms
Derivatives modulate apoptosis-related biomarkers:
Future Directions
Drug Development
Optimizing substituents at the 5-position could enhance target selectivity and pharmacokinetic properties. For example, fluorinated analogs show promise in improving metabolic stability .
Nanotechnology
Further research into nanoformulations may address solubility limitations and enable targeted delivery to tumor microenvironments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume